molecular formula C25H34N2O5S2 B2804653 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane CAS No. 2379998-21-5

1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane

Cat. No. B2804653
CAS RN: 2379998-21-5
M. Wt: 506.68
InChI Key: PLYOTSVYCRMBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane, also known as Bis-ANS, is a fluorescent dye that has been widely used in scientific research for various purposes. Bis-ANS is a member of the class of sulfonamide compounds and is commonly used in the study of protein folding, aggregation, and stability.

Mechanism of Action

1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane is a hydrophobic dye that binds to hydrophobic regions of proteins. The binding of 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane to proteins results in an increase in fluorescence intensity, which can be used to monitor changes in protein conformation and stability. The binding of 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane to proteins is reversible and is dependent on the hydrophobicity of the protein surface.
Biochemical and Physiological Effects:
1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent dye that is commonly used in vitro to study protein structure and function.

Advantages and Limitations for Lab Experiments

1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to monitor changes in protein conformation and stability. 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane is also non-toxic and has no known biochemical or physiological effects on living organisms. However, 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane has some limitations. It is a hydrophobic dye that binds to hydrophobic regions of proteins, which may limit its use in the study of proteins with predominantly hydrophilic surfaces. In addition, 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane fluorescence is sensitive to pH, which may affect its use in certain experimental conditions.

Future Directions

There are several future directions for the use of 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane in scientific research. One direction is the study of protein-ligand interactions using 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane. 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane can be used to monitor the binding of ligands to proteins and to study the conformational changes that occur in proteins upon ligand binding. Another direction is the study of protein-membrane interactions using 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane. 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane has been used to study the interaction between proteins and membranes, and further research in this area may yield important insights into the mechanisms of protein-membrane interactions. Finally, the development of new fluorescent dyes based on the structure of 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane may lead to the discovery of new tools for the study of protein structure and function.

Synthesis Methods

1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane can be synthesized by reacting 4,4'-dichloro-2,2'-biphenyldisulfonic acid with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane in high purity.

Scientific Research Applications

1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane has been widely used in scientific research for various purposes. It is commonly used in the study of protein folding, aggregation, and stability. 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane is also used to monitor the binding of ligands to proteins and to study the conformational changes that occur in proteins upon ligand binding. In addition, 1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane has been used to study the interaction between proteins and membranes.

properties

IUPAC Name

1-[4-[2-(azepan-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S2/c1-32-22-12-15-24(25(20-22)34(30,31)27-18-8-4-5-9-19-27)21-10-13-23(14-11-21)33(28,29)26-16-6-2-3-7-17-26/h10-15,20H,2-9,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYOTSVYCRMBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane

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